molecular formula C22H26N4O5S B2780841 4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-86-2

4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2780841
CAS RN: 533869-86-2
M. Wt: 458.53
InChI Key: QDISKGMAKVPYTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring . It also contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the benzamide and 1,3,4-oxadiazole groups. For example, benzamides can undergo hydrolysis to form benzoic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, benzamides are typically solid at room temperature and have higher melting points than corresponding carboxylic acids .

Scientific Research Applications

Crystal Structure and Biological Activities

Studies have demonstrated the synthesis and characterization of 1,3,4-oxadiazole derivatives, emphasizing their crystal structures, Hirshfeld surface analyses, and biological activities. For instance, Karanth et al. (2019) synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, which showed significant antibacterial and antioxidant activities (Karanth et al., 2019). Similarly, Kumara et al. (2017) focused on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, providing insights into their crystal structures and molecular interactions through Hirshfeld surface analysis and DFT calculations (Kumara et al., 2017).

Antimicrobial and Anticancer Applications

The antimicrobial and anticancer properties of 1,3,4-oxadiazole derivatives have been a significant area of research. Aghekyan et al. (2020) reported on the synthesis and antibacterial activity of novel derivatives, highlighting their potential in combating bacterial infections (Aghekyan et al., 2020). Ravinaik et al. (2021) designed and synthesized benzamides bearing the 1,3,4-oxadiazole moiety, evaluating their anticancer activity against multiple cancer cell lines, with some derivatives showing higher activities than the reference drug, etoposide (Ravinaik et al., 2021).

Corrosion Inhibition Properties

The corrosion inhibition effects of 1,3,4-oxadiazole derivatives on metals have also been explored. Ammal et al. (2018) synthesized derivatives to study their corrosion inhibition ability towards mild steel in sulfuric acid, revealing that these compounds form a protective layer on the steel surface, thus inhibiting corrosion (Ammal et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzamide derivatives have been studied for their potential antiviral activities .

properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5S/c1-4-6-14-26(5-2)32(28,29)19-12-10-16(11-13-19)20(27)23-22-25-24-21(31-22)17-8-7-9-18(15-17)30-3/h7-13,15H,4-6,14H2,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDISKGMAKVPYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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